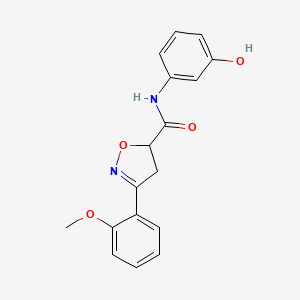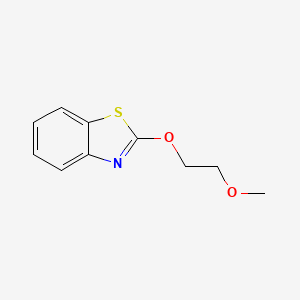![molecular formula C15H18N2O3S2 B4714538 4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE](/img/structure/B4714538.png)
4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE
Vue d'ensemble
Description
4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE is a complex organic compound with the molecular formula C15H18N2O3S2 and a molecular weight of 338.44502 g/mol This compound features a thiophene ring substituted with dimethyl groups and a carboxamide group, along with a sulfamoylphenyl ethyl side chain
Méthodes De Préparation
The synthesis of 4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with dimethyl groups at the 4 and 5 positions.
Introduction of the carboxamide group: The carboxamide group is introduced through an amide formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.
Attachment of the sulfamoylphenyl ethyl side chain: This step involves the reaction of the intermediate compound with a sulfamoylphenyl ethyl derivative under appropriate conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfamoyl groups can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Mécanisme D'action
The mechanism of action of 4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring and carboxamide group may also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-THIOPHENECARBOXAMIDE include:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the sulfamoylphenyl ethyl side chain but has different substituents on the aromatic ring.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives: These compounds feature a thiadiazole ring instead of a thiophene ring and have shown potential as inhibitors of SARS-CoV-2 proteases.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
4,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-11(2)21-9-14(10)15(18)17-8-7-12-3-5-13(6-4-12)22(16,19)20/h3-6,9H,7-8H2,1-2H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCIBHRIASOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4714460.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B4714467.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4714472.png)
![1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole](/img/structure/B4714479.png)
![Dimethyl 5-({[4-(3-hydroxyphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B4714484.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4714491.png)

![2-(Benzylsulfanyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9-ol](/img/structure/B4714502.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4714505.png)
![2-mercapto-5-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B4714530.png)

![2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4714539.png)
![2,4-dichloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4714570.png)
